

Spectroscopic Characterization of (R)-DPN: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-DPN	
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This guide provides a comprehensive overview of the spectroscopic data for (R)-N,N-dimethyl-1-phenylpropan-1-amine, commonly known as **(R)-DPN**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and typical spectroscopic data for **(R)-DPN**. This data is based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for (R)-DPN



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 3.10	Triplet	1H	Methine proton (- CH(Ph)N-)
~ 2.20	Singlet	6Н	N-methyl protons (- N(CH ₃) ₂)
~ 1.80	Multiplet	2H	Methylene protons (- CH ₂ CH ₃)
~ 0.85	Triplet	3H	Methyl protons (- CH ₂ CH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-

DPN Chemical Shift (δ) ppm **Assignment** ~ 140 Quaternary aromatic carbon ~ 128 - 129 Aromatic CH carbons ~ 127 Aromatic CH carbon ~ 70 Methine carbon (-CH(Ph)N-) ~ 42 N-methyl carbons (-N(CH₃)₂) ~ 25 Methylene carbon (-CH2CH3) ~ 12 Methyl carbon (-CH₂CH₃)

Table 3: Typical IR Absorption Bands for (R)-DPN



Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3050 - 3020	Medium	C-H Stretch	Aromatic
2960 - 2850	Strong	C-H Stretch	Aliphatic
1600, 1495, 1450	Medium-Weak	C=C Stretch	Aromatic Ring
1260 - 1020	Medium	C-N Stretch	Amine
760 - 700	Strong	C-H Bend	Monosubstituted Aromatic

Table 4: Predicted Mass Spectrometry Data for (R)-DPN

m/z	Relative Abundance	Assignment
163	Moderate	[M] ⁺ (Molecular Ion)
148	High	[M - CH₃]+
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
72	Very High	[C ₄ H ₁₀ N] ⁺ (α-cleavage fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-DPN** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.



- Data Acquisition: Acquire the ¹H NMR spectrum at a specific frequency (e.g., 400 or 600 MHz). Common parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

2.1.2 ¹³C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of **(R)-DPN** in 0.5-0.7 mL of a deuterated solvent.
- Instrument Setup: Use the same instrument as for ¹H NMR, but switch the probe to the ¹³C frequency.
- Data Acquisition: Acquire the ¹³C NMR spectrum, usually with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
- Data Processing: Process the data similarly to ¹H NMR, applying a Fourier transform and phasing the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample like (R)-DPN, a thin film can be prepared by placing
 a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an
 Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample
 directly on the ATR crystal.[1][2][3][4]
- Instrument Setup: Place the sample holder in the FT-IR spectrometer.
- Data Acquisition: Collect a background spectrum of the empty salt plates or the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[1]



• Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

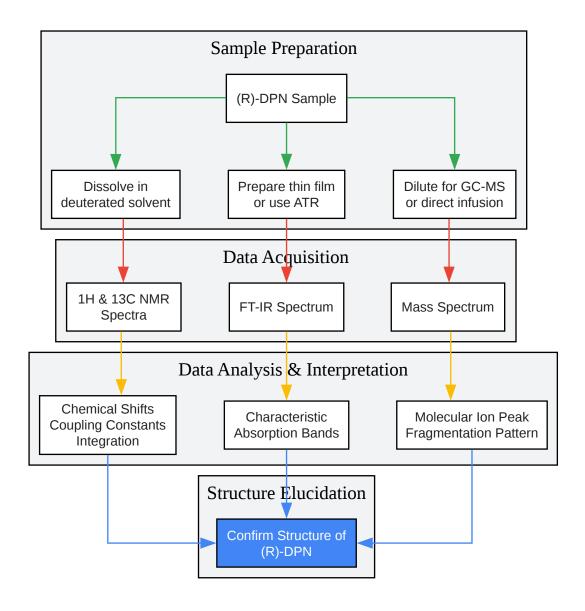
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the (R)-DPN sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7][8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chiral small molecule such as **(R)-DPN**.





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Caption: Workflow for the spectroscopic analysis of (R)-DPN.

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